molecular formula C16H34O5 B085850 5,8,11,14,17-Pentaoxaheneicosane CAS No. 112-98-1

5,8,11,14,17-Pentaoxaheneicosane

Cat. No. B085850
CAS RN: 112-98-1
M. Wt: 306.44 g/mol
InChI Key: MQGIBEAIDUOVOH-UHFFFAOYSA-N
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Description

5,8,11,14,17-Pentaoxaheneicosane is an organic compound with the molecular formula C16H34O5 . It is also known by other names such as Tetraethylene glycol dibutyl ether, Dibutoxy tetraglycol, and Pentaether .


Molecular Structure Analysis

The molecular structure of 5,8,11,14,17-Pentaoxaheneicosane consists of 16 carbon atoms, 34 hydrogen atoms, and 5 oxygen atoms . The average molecular mass is 306.438 Da .

Scientific Research Applications

  • Synthesis and Interaction with Mercury Ions : Kubo, Mori, and Takeshita (1993) reported the synthesis of dithio-crown-etherated 8,8-dicyanoheptafulvene derivatives from 5,8,11,14,17-Pentaoxa-2,20-dithiabicyclo[19.4.1]hexacosa-21,23,25-tri-en-26-one and its homologs. These derivatives were found to be efficient in extracting and reversibly transporting mercury ions (Kubo, Mori, & Takeshita, 1993).

  • Complexation Properties with Metal Ions : In a study conducted by the same authors in 1995, they found that 23-Dicyanomethylene-5,8,11,14,17-pentaoxa-2,20-dithiabicyclo[19.4.1]hexacosa-1(26),21,24-triene and its lower homologue complexed with mercury chloride to form structures where mercury was surrounded only by the donor oxygens, leaving the sulfurs in the crown ring free from coordination (Kubo, Mori, Kato, & Takeshita, 1995).

  • Application in Carbon Sphere Synthesis : A 2006 study by Pol et al. explored the dissociation of various hydrocarbons, including those related to 5,8,11,14,17-Pentaoxaheneicosane, under autogenic pressure at 700°C, leading to the formation of carbon moieties with unique microstructures (Pol, Pol, Moreno, & Gedanken, 2006).

  • Investigation of Molecular Association and Ion Binding : The molecular association of a surfactant-like compound, 5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo-[8.8.5] tricosane, and its behavior in forming aggregates in water in the presence of NaCl, was studied by Caponetti, Martino, and Pedone (2003). This research is relevant to understanding the interaction dynamics of similar macrocyclic compounds (Caponetti, Martino, & Pedone, 2003).

  • Study on Metal Ions Binding : Yanilkin et al. (2010) examined the binding of various metal ions by compounds containing 5,8,11,14,17-pentaoxageneicosane spacers, revealing insights into reversible redox-switchable binding and the impact of macrocycle size on ion binding efficiency (Yanilkin, Nastapova, Stepanov, Kalinin, & Mamedov, 2010).

Safety And Hazards

When handling 5,8,11,14,17-Pentaoxaheneicosane, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O5/c1-3-5-7-17-9-11-19-13-15-21-16-14-20-12-10-18-8-6-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGIBEAIDUOVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059424
Record name 5,8,11,14,17-Pentaoxaheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8,11,14,17-Pentaoxaheneicosane

CAS RN

112-98-1
Record name 5,8,11,14,17-Pentaoxaheneicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-4 dibutyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,8,11,14,17-Pentaoxaheneicosane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,8,11,14,17-Pentaoxaheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AA Kalinin, VA Mamedov, VV Yanilkin… - Russian Chemical …, 2009 - Springer
Phenylindolizinylquinoxalinomonopodands, obtained by the reaction of 1-(phenylindolizin-2-yl)quinoxalin-2(1H)-one with corresponding dibromotrioxa- and dibromopentaoxaalkanes, …
Number of citations: 2 link.springer.com
VA Mamedov, AA Kalinin, AT Gubaidullin, SA Katsuba… - Tetrahedron, 2013 - Elsevier
Monoindolizinylquinoxalinepodands, easily available from indolizinylquinoxalines and various dihalides, undergo smooth oxidative dimerization in the presence of molecular iodine to …
Number of citations: 26 www.sciencedirect.com
HF Waldron - 1966 - osti.gov
A comprehensive review of the literature on the determination of uranium by measuring the absorbance of the uranium-peroxide species in an alkaline medium is presented. The factors …
Number of citations: 0 www.osti.gov

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